molecular formula C12H18O B13310467 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

Cat. No.: B13310467
M. Wt: 178.27 g/mol
InChI Key: DZOWJHCVXNYNRD-UHFFFAOYSA-N
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Description

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H18O It is a cyclohexane derivative with an ethyl group, a prop-2-yn-1-yl group, and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexanone with ethylmagnesium bromide to form 3-ethylcyclohexanone. This intermediate is then subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propargyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both the ethyl and propargyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-ethyl-1-prop-2-ynylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c1-3-7-12(10-13)8-5-6-11(4-2)9-12/h1,10-11H,4-9H2,2H3

InChI Key

DZOWJHCVXNYNRD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)(CC#C)C=O

Origin of Product

United States

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